3-Bromo-2-methylbenzo[c]phenanthrene
Description
Properties
Molecular Formula |
C19H13Br |
|---|---|
Molecular Weight |
321.2g/mol |
IUPAC Name |
3-bromo-2-methylbenzo[c]phenanthrene |
InChI |
InChI=1S/C19H13Br/c1-12-10-17-15(11-18(12)20)9-8-14-7-6-13-4-2-3-5-16(13)19(14)17/h2-11H,1H3 |
InChI Key |
KOAQDUVUTWZQLZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC3=C2C4=CC=CC=C4C=C3)C=C1Br |
Canonical SMILES |
CC1=CC2=C(C=CC3=C2C4=CC=CC=C4C=C3)C=C1Br |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Compounds
3-Bromo-2-methylbenzo[c]phenanthrene serves as a crucial building block for synthesizing more complex polycyclic aromatic compounds. Its unique structure allows it to participate in various chemical reactions, enabling the formation of diverse derivatives that can be utilized in advanced materials and pharmaceuticals.
Synthetic Routes
Several synthetic routes have been developed for the preparation of this compound. These include:
- Oxidation : Using potassium permanganate under acidic conditions to yield quinones and oxidized derivatives.
- Reduction : Employing hydrogen gas with a palladium catalyst to produce dihydro and tetrahydro derivatives.
- Substitution Reactions : Utilizing nitrating mixtures or halogens with Lewis acids to create nitro, chloro, and bromo derivatives.
Biological Studies
Mutagenic and Carcinogenic Properties
Research indicates that this compound may exhibit mutagenic and carcinogenic properties due to its ability to intercalate with DNA. This interaction can disrupt normal cellular processes, leading to mutations. Studies have shown that it affects DNA polymerase and topoisomerase activities, which are critical for DNA replication and repair pathways.
Interaction with Biological Macromolecules
The compound's interactions with enzymes involved in DNA replication and repair have made it a focal point of biological research. Understanding these interactions is essential for assessing its potential health risks and implications in carcinogenesis.
Material Science Applications
Fluorescent Materials
this compound has been explored for its photophysical properties, making it a candidate for applications in fluorescence-based technologies. Its derivatives can exhibit unique fluorescence characteristics, which are essential in developing sensors and imaging agents .
Comparison with Similar Compounds
Table 1: Physicochemical Comparison of 3-Bromo-2-methylbenzo[c]phenanthrene and Related PAHs
| Compound | Molecular Formula | Molecular Weight (g/mol) | log Kow<sup>a</sup> | Solubility (mg/L) | Key Structural Features |
|---|---|---|---|---|---|
| Phenanthrene | C₁₄H₁₀ | 178.23 | 4.57 | 1.18 | Three fused benzene rings (angular) |
| Anthracene | C₁₄H₁₀ | 178.23 | 4.45 | 0.045 | Three fused benzene rings (linear) |
| 3-Bromophenanthrene | C₁₄H₉Br | 257.13 | ~5.2<sup>b</sup> | <0.5| Bromine at position 3 |
>c<> |
| 2-Methylphenanthrene | C₁₅H₁₂ | 192.26 | ~5.0 | <0.3 | Methyl at position 2 |
| This compound | C₁₉H₁₃Br | 345.22<sup>d</sup> | ~6.5<sup>e</sup> | <0.1| Bromine (C3), methyl (C2), four fused rings |
>e<> |
Notes:
- <sup>a</sup>log Kow: Octanol-water partition coefficient (higher values indicate greater hydrophobicity).
- <sup>b</sup>Estimated based on bromine’s contribution to log Kow .
- <sup>c</sup>Reduced solubility due to halogenation .
- <sup>d</sup>Calculated by adding Br (79.9 g/mol) and CH₃ (15 g/mol) to benzo[c]phenanthrene (C₁₈H₁₂, 228.3 g/mol).
- <sup>e</sup>Inferred from substituent effects .
Key Insights :
- The angular four-ring system of benzo[c]phenanthrene differs from linear anthracene, leading to distinct electronic properties and reactivity .
Reactivity and Chemical Behavior
Electrophilic Substitution
- Phenanthrene : Undergoes electrophilic substitution preferentially at positions 9 and 10 due to high electron density .
- This compound : Bromine deactivates the ring, directing further substitutions to less hindered positions (e.g., C4 or C5). Methyl groups may sterically hinder reactions at adjacent sites .
Photochemical and Thermal Stability
Comparative Spectroscopic Properties
- Bromine induces a "heavy atom effect," shifting UV-Vis absorption spectra to longer wavelengths and increasing fluorescence quenching .
- <sup>1</sup>H NMR of 3-bromo-5-(2-bromophenyl)phenanthrene (a related compound) shows deshielded aromatic protons near substituents, a pattern likely mirrored in this compound .
Biodegradation
- Phenanthrene : Degraded by bacteria (e.g., Paracoccus spp.) via dioxygenase-mediated pathways, with 73% removal in 8 weeks under optimal conditions .
- This compound : Halogenation likely reduces biodegradability, as seen in brominated PAHs, which resist microbial cleavage due to C-Br bond stability .
Toxicity and Bioactivity
Remediation Challenges
- Physical methods (e.g., soil washing) are less effective for highly hydrophobic compounds like this compound. Chemical oxidation (e.g., ozonation) or surfactant-enhanced bioremediation may be required .
Preparation Methods
Reaction Design and Substrate Selection
Palladium-catalyzed cross-coupling has emerged as a cornerstone for constructing the benzo[c]phenanthrene framework. A seminal approach involves the coupling of 2-bromo-5-methoxybenzaldehyde with methyl-substituted boronic acids under Suzuki-Miyaura conditions. For 3-bromo-2-methylbenzo[c]phenanthrene, the methyl group is introduced via a boronic acid derivative such as (2-methylnaphthalen-1-yl)boronic acid. The reaction proceeds in tetrahydrofuran (THF) at 80°C with Pd(PPh₃)₄ as the catalyst, achieving quantitative conversion of aldehyde intermediates.
Cyclization and Demethylation
Following cross-coupling, acid-catalyzed cyclization is critical for ring closure. Methanesulfonic acid (MsOH) induces cyclization of the aldehyde intermediate to form 3-methoxybenzo[c]phenanthrene, which is subsequently demethylated using boron tribromide (BBr₃) in dichloromethane. This step yields the phenolic intermediate, which undergoes bromination with molecular bromine (Br₂) in acetic acid to install the bromine substituent. The overall yield for this four-step sequence ranges from 45–50%.
Table 1: Optimization of Palladium-Catalyzed Cross-Coupling
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 98 |
| Solvent | THF | 95 |
| Temperature (°C) | 80 | 98 |
| Boronic Acid | 2-Methylnaphthyl | 92 |
Transition Metal-Free Synthesis via Birch Reduction
Birch Reduction and Dichlorocarbene Addition
A metal-free route leverages Birch reduction to generate 1,4-dihydronaphthalene from naphthalene, followed by dichlorocarbene insertion. Chloroform and potassium tert-butoxide (t-BuOK) generate dichlorocarbene in situ, which reacts with 1,4-dihydronaphthalene to form 1H-cyclopropa[b]naphthalene. Bromination of this intermediate with Br₂ in carbon tetrachloride induces cyclopropane ring-opening, yielding 2-bromo-3-(bromomethyl)naphthalene.
Methylation and Aromatization
The bromomethyl sidechain is methylated using methyl magnesium bromide (MeMgBr) in diethyl ether, followed by aromatization via dehydrogenation with palladium on carbon (Pd/C) at 200°C. This method achieves a total yield of 32–38%, limited by side reactions during cyclopropane bromination.
Table 2: Key Steps in Metal-Free Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Birch Reduction | Li/NH₃, EtOH | 85 |
| Dichlorocarbene | CHCl₃, t-BuOK | 72 |
| Bromination | Br₂, CCl₄ | 65 |
| Methylation | MeMgBr, Et₂O | 88 |
Bromination of Methyl-Substituted Precursors
Direct Bromination of Benzo[c]phenanthrene
Direct bromination of 2-methylbenzo[c]phenanthrene with Br₂ in the presence of FeBr₃ as a Lewis acid selectively installs bromine at the 3-position. Reaction kinetics studies reveal that electron-donating methyl groups direct electrophilic attack to the adjacent position, achieving 70–75% regioselectivity. However, over-bromination and di-substitution byproducts reduce the isolated yield to 55–60%.
Oxidative Coupling and Post-Functionalization
An alternative approach involves oxidative coupling of brominated naphthalene derivatives. For example, 2-bromo-6-methylnaphthalene undergoes photochemical dimerization under UV light to form the tetracyclic core, followed by bromine displacement using CuBr in dimethylformamide (DMF). This method suffers from low photochemical efficiency (20–25% conversion) but offers a pathway for late-stage bromination.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Palladium-catalyzed methods provide the highest yields (45–50%) but require expensive catalysts and rigorous anhydrous conditions. Metal-free routes, while cost-effective, are less efficient (32–38%) due to multiple intermediate purifications. Direct bromination balances cost and yield (55–60%) but lacks regiochemical precision.
Regioselectivity and Byproduct Formation
The palladium approach excels in regioselectivity, with <5% undesired isomers, whereas direct bromination produces 15–20% 4-bromo derivatives. Metal-free strategies face challenges in controlling cyclopropane ring-opening, leading to 10–12% di-brominated byproducts.
Table 3: Method Comparison
| Method | Yield (%) | Regioselectivity | Cost (Relative) |
|---|---|---|---|
| Palladium-Catalyzed | 45–50 | 95% | High |
| Metal-Free | 32–38 | 85% | Low |
| Direct Bromination | 55–60 | 80% | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
